molecular formula C20H32ClNO6 B4002811 N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid

N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid

Cat. No.: B4002811
M. Wt: 417.9 g/mol
InChI Key: ORAVMAWEZLMCPH-UHFFFAOYSA-N
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Description

N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid is a useful research compound. Its molecular formula is C20H32ClNO6 and its molecular weight is 417.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate is 417.1918154 g/mol and the complexity rating of the compound is 352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microbial Degradation and Environmental Fate

The paper by Fayolle, Vandecasteele, and Monot (2001) discusses the microbial degradation and environmental fate of methyl tert-butyl ether (MTBE) and related fuel oxygenates. Although this paper focuses on MTBE, the discussion on the biodegradation mechanisms of oxygenates with tert-butyl groups could offer insights into environmental and microbial interactions of similar compounds, including N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate (Fayolle, Vandecasteele, & Monot, 2001).

Synthesis and Chemical Reactions

Iwanami et al. (1964) describe the hydrolysis of reaction products between diethyl acetylenedicarboxylate and amines, resulting in various compounds. This paper provides a foundational understanding of the chemical reactions involving amines and their derivatives, which could be relevant for synthesizing or modifying compounds like N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).

Liquid Crystals and Chromatography

Naikwadi et al. (1980) explore the synthesis and application of certain compounds as stationary phases in gas-liquid chromatography. While the paper focuses on azobenzenes, the principles of designing compounds for chromatography could apply to understanding how N-{2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate might be modified or used in similar analytical applications (Naikwadi, Panse, Bapat, & Ghatge, 1980).

Modulation of Genotoxicity

Skolimowski et al. (2010) investigate the modulation of ethoxyquin genotoxicity by free radical scavengers and DNA damage repair in human lymphocytes. Although focused on ethoxyquin, this study highlights the potential for certain compounds to interact with or modulate genotoxic effects, which could be a consideration for similar compounds in toxicological research (Skolimowski, Cieslinska, Zak, Osiecka, & Blaszczyk, 2010).

Properties

IUPAC Name

N-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30ClNO2.C2H2O4/c1-5-6-9-20-10-11-21-12-13-22-17-8-7-15(19)14-16(17)18(2,3)4;3-1(4)2(5)6/h7-8,14,20H,5-6,9-13H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORAVMAWEZLMCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCOCCOC1=C(C=C(C=C1)Cl)C(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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